molecular formula C27H44O3 B1681833 Smilagenin CAS No. 126-18-1

Smilagenin

Cat. No. B1681833
CAS RN: 126-18-1
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-UQHLGXRBSA-N
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Description

Smilagenin is a non-peptide, orally bioavailable neurotrophic factor inducer . It is a steroidal sapogenin from traditional Chinese medicinal herbs that improves memory in animal models . It is known to readily reverse free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons and reverses the decrease of neuronal growth factors and dopamine receptors in the brain .


Synthesis Analysis

The synthesis of Smilagenin involves the acid hydrolysis of saponins . The saponin from sarsaparilla (Smilax spp), sarsasaponin, yields the sapogenin, sarsasapogenin, upon acid hydrolysis . The efficiency of hydrolysis is very high, approaching 100% .


Molecular Structure Analysis

Smilagenin has a molecular formula of C27H44O3 . Its average mass is 416.637 Da and its monoisotopic mass is 416.329041 Da .


Chemical Reactions Analysis

Smilagenin undergoes acid hydrolysis of saponins, which is very efficient . The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase .


Physical And Chemical Properties Analysis

Smilagenin has a density of 1.1±0.1 g/cm3, a boiling point of 516.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C . It has a molar refractivity of 119.7±0.4 cm3 and a molar volume of 374.3±5.0 cm3 .

Scientific Research Applications

Neuroprotection and Cognitive Improvement

  • Neuroprotection in Aging: Smilagenin showed significant neuroprotective effects on dopamine neurons and locomotor abilities in aged rats. This was evidenced by improvements in behavioral abilities and increases in tyrosine hydroxylase-positive neuron numbers in the substantia nigra (Li et al., 2013).
  • Memory Improvement in Aged Rats: Administration of smilagenin in aged rats improved spatial memory performance. This improvement was associated with increased M1-receptor density and mRNA stability, suggesting a role in memory enhancement (Hu et al., 2010).
  • Alzheimer's Disease (AD) Therapy: Smilagenin attenuates neurodegenerative changes induced by beta amyloid in cultured rat cortical neurons. It enhances brain-derived neurotrophic factor (BDNF) levels, suggesting potential as a novel therapeutic strategy for AD (Zhang et al., 2012).

Cellular Protection and Anti-inflammatory Activities

  • Oxidative Stress Protection: Smilagenin demonstrated protective effects against oxidative stress in SH-SY5Y cells, potentially by modulating ROS levels and activating the PI3K/Akt/HSP70 signaling pathway (Jiang, 2015).
  • Anti-inflammatory Properties: Sieboldogenin, isolated from Smilax china Linn., which contains smilagenin, exhibited significant anti-inflammatory activities in both in vitro and in vivo studies, supporting its traditional use in inflammatory disorders (Khan et al., 2009).

Applications in Animal Health and Physiology

  • Growth and Feed Efficiency in Livestock: Smilagenin improved growth rate and feed efficiency in lambs and cattle, with consistent results observed at specific dosages (Hale et al., 1961).

Potential in Neurodegenerative Disease Treatment

  • Parkinson’s Disease (PD) Models: In chronic models of Parkinson's disease, smilagenin improved locomotor ability, increased neuron numbers in the substantia nigra, and augmented dopamine levels, suggesting a protective role in dopaminergic neurons (He et al., 2019).

Safety And Hazards

Smilagenin should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-UQHLGXRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026551
Record name (25R)-5beta-Spirostan-3beta-ol
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Smilagenin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Smilagenin is a novel non-peptide, orally bioavailable neurotrophic factor inducer that readily reverses free radical neurotoxicity produced by 1-ethyl-4- phenylpyridium (MPP+) in dopaminergic neurones and reverses the decrease of neuronal growth factors and dopamine receptors in the brain.
Record name Smilagenin
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Product Name

Smilagenin

CAS RN

126-18-1
Record name Smilagenin
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Record name SMILAGENIN
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Record name Smilagenin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 °C
Record name Smilagenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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